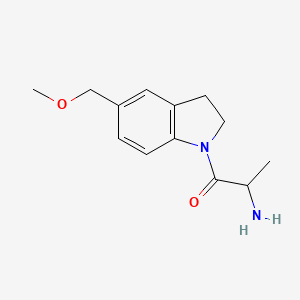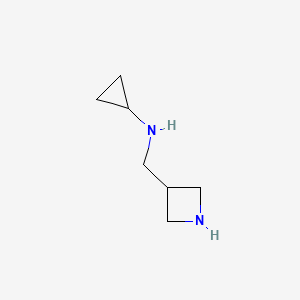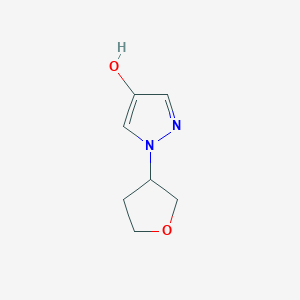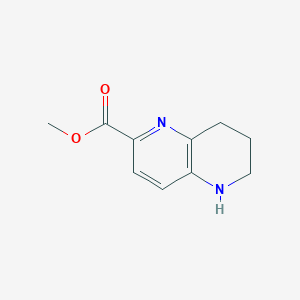![molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol
Vue d'ensemble
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic substituents .
Synthesis Analysis
Amines can be synthesized in the laboratory through several methods. One common method is the reaction of an alkyl halide with ammonia or an amine, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form three covalent bonds with other atoms. The geometry around the nitrogen atom in amines is roughly pyramidal .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. In acid-base reactions, amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom .
Physical And Chemical Properties Analysis
Amines are generally colorless, although they may yellow upon standing in air. Lower-molecular-weight amines have a fishy odor. They have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds .
Applications De Recherche Scientifique
Carbohydrate Analysis
“1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be utilized in the sensitive analysis of carbohydrates. The compound can be involved in the reductive alkylation of the carbonyl group of carbohydrates, which is essential for enhancing the detection sensitivity of carbohydrates in chromatographic and mass spectrometric techniques .
Glycan Profiling
This compound may serve as a multifunctional oligosaccharide label for glycan profiling. It can be used to label N-glycans from glycoproteins, aiding in the identification and profiling of glycans using techniques like LC-ESI-ToF and MALDI-ToF mass spectrometry .
Mass Spectrometry Sensitivity Enhancement
In mass spectrometry, particularly electrospray ionization-time of flight (ESI-ToF) MS, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be used to improve ionization efficiency. This leads to better sensitivity and detection of N-glycans, even in low abundance .
Fluorescence Labeling
The compound can act as a fluorescence label for chromatographic analysis. It can be used to functionalize N-glycans through reductive amination, which is a common step in the chromatographic analysis of glycans .
Ionic Liquid Synthesis
It can be synthesized into imidazolium salts, which are a type of ionic liquid. These ionic liquids have various applications, including but not limited to, use as solvents and catalysts in chemical reactions .
Protein-Protein Interaction Studies
Due to its ability to label glycans, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be instrumental in studying protein-protein interactions. Glycans on the surface of glycoproteins are crucial for these interactions, and understanding their structure is vital for comprehending glycoprotein functions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)


![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)

